1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is structurally related to indole and pyrrole derivatives, which are of significant interest due to their diverse chemical properties and applications in various fields of chemistry and pharmacology. These compounds often serve as intermediates in the synthesis of complex molecules, including pharmaceuticals and materials with unique optical properties.
Synthesis Analysis
The synthesis of related pyrrole and indole derivatives typically involves aldol condensation, acylation, and nucleophilic substitution reactions. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, a pyrrole chalcone derivative, was synthesized via aldol condensation, demonstrating the versatility of pyrrole compounds in chemical synthesis (Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
Quantum chemical calculations, including density functional theory (DFT) and atoms in molecules (AIM) theory, are commonly used to analyze the molecular structure and predict the nature of interactions within these compounds. Studies have shown that such analyses can accurately predict the sites and nature of interactions, indicating the potential for dimer formation through hydrogen bonding in similar compounds (Singh et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving pyrrole and indole derivatives are diverse and include nucleophilic attacks that lead to the formation of a variety of heterocyclic compounds. The reactivity of these compounds can often be predicted through molecular electrostatic potential (MEP) and local reactivity descriptor analyses, highlighting their potential as intermediates in the synthesis of complex chemical structures (Singh, Rawat, Sahu, & Gupta, 2013).
Scientific Research Applications
Synthesis and Characterization
- The compound's synthesis involves methods like aldol condensation, demonstrating its potential as a building block in organic chemistry. One study on a related pyrrole derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcases the utility of pyrrole derivatives in synthesizing complex organic compounds (Singh, Rawat, & Sahu, 2014).
Catalysis and Chemical Reactions
- Pyrrole-3-carbaldehyde derivatives, similar to the compound , have been used in the formation of palladacycles and as catalysts in chemical reactions, such as Suzuki-Miyaura coupling (Singh, Saleem, Pal, & Singh, 2017).
Intermediate in Drug Synthesis
- Compounds like 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde have been identified as important intermediates in the synthesis of small molecule anticancer drugs, underscoring the potential role of similar pyrrole derivatives in pharmaceutical development (Wang, Tu, Han, & Guo, 2017).
Structural Analysis
- The analysis of hydrogen-bonding patterns in pyrrole derivatives contributes to a deeper understanding of their molecular structure and potential applications (Senge & Smith, 2005).
Natural Product Isolation
- Similar pyrrole alkaloids have been isolated from natural sources like Formosan Zanthoxylum simulans, revealing the presence and utility of these compounds in nature (Yang, Cheng, Teng, Chang, Tsai, & Chen, 2002).
Safety And Hazards
Future Directions
Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties . This could open up new therapeutic possibilities.
properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-9-15(11-20)13(2)19(12)8-7-14-10-18-17-6-4-3-5-16(14)17/h3-6,9-11,18H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHBVLXBUKWXGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC2=CNC3=CC=CC=C32)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390344 |
Source
|
Record name | ZINC00009394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
119636-71-4 |
Source
|
Record name | ZINC00009394 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70390344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.